

δ-Valerolactam: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 δ -Valerolactam, systematically known as piperidin-2-one, is a cyclic amide with a six-membered ring. This organic compound, with the chemical formula C₅H₉NO, serves as a crucial monomer in the production of polyamide-5 (Nylon 5) and as a versatile intermediate in organic synthesis. Its biological significance is increasingly recognized, particularly its role as a biomarker for cytochrome P450 2E1 (CYP2E1) activity and its inhibitory effects on certain enzymes, making it a molecule of interest in the fields of materials science, synthetic chemistry, and pharmacology. This technical guide provides an in-depth overview of the structural formula, physicochemical properties, synthesis, and biological relevance of δ -Valerolactam.

Chemical Structure and Identification

The structure of δ -Valerolactam consists of a six-membered piperidine ring with a carbonyl group at the second position.

Caption: Structural formula of δ -Valerolactam.

Table 1: Chemical Identification of δ -Valerolactam



Identifier	Value
IUPAC Name	Piperidin-2-one
Synonyms	2-Piperidinone, 2-Piperidone, δ-Valerolactam
CAS Number	675-20-7[1]
Chemical Formula	C ₅ H ₉ NO[1]
Molecular Weight	99.13 g/mol [1]
InChI Key	XUWHAWMETYGRKB-UHFFFAOYSA-N
SMILES	C1CCNC(=O)C1

Physicochemical Properties

δ-Valerolactam is a white to off-white crystalline solid at room temperature with a faint, characteristic odor. It is hygroscopic and possesses good solubility in water and various organic solvents.

Table 2: Physicochemical Properties of δ-Valerolactam

Property	Value	Reference
Melting Point	38-40 °C	
Boiling Point	256 °C	_
Density	1.073 g/cm ³	_
Water Solubility	291 g/L at 25 °C	[2]
logP	-0.46	

Spectroscopic Data

The structural elucidation and characterization of δ -Valerolactam are supported by various spectroscopic techniques.



Table 3: Spectroscopic Data of δ-Valerolactam

Technique	Key Features and Assignments
¹ H NMR	Signals typically observed around δ 1.8 (m, 4H, C4-H ₂ and C5-H ₂), 2.2 (t, 2H, C3-H ₂), and 3.2 (t, 2H, C6-H ₂). The N-H proton signal is also present.
¹³ C NMR	Resonances are expected around δ 21 (C4), 23 (C5), 31 (C3), 42 (C6), and 175 (C2, C=O).
FT-IR (cm ⁻¹)	Characteristic peaks include N-H stretching (around 3200-3400, can be broad), C-H stretching (2850-2950), a strong C=O stretching of the amide (around 1650), and N-H bending (around 1550).[3][4][5][6]
Mass Spec.	The molecular ion peak (M+) is observed at m/z 99. Common fragmentation patterns involve the loss of CO (m/z 71) and subsequent cleavages of the alkyl chain.[7][8]

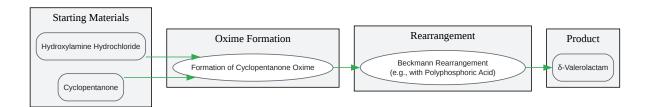
Experimental Protocols

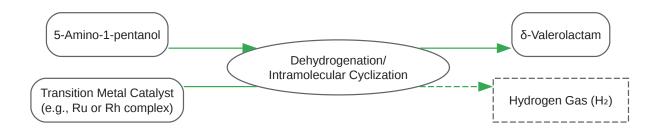
Two primary synthetic routes to δ -Valerolactam are the Beckmann rearrangement of cyclopentanone oxime and the catalytic dehydrogenation of 5-amino-1-pentanol.

Beckmann Rearrangement of Cyclopentanone Oxime

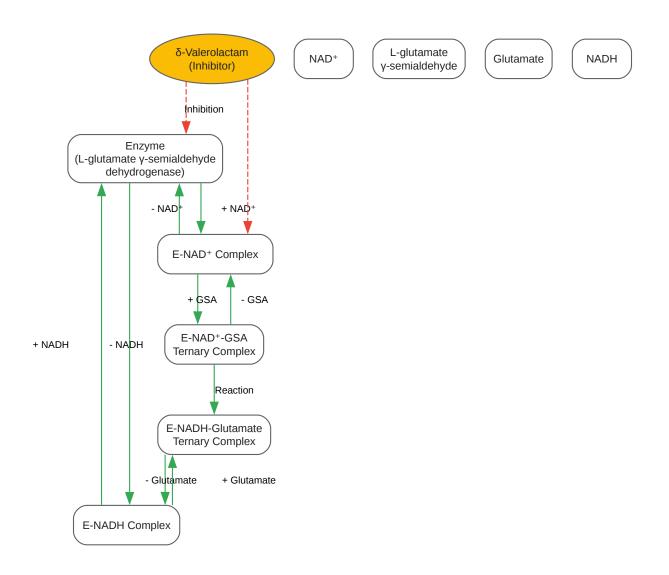
This classic rearrangement reaction converts a ketoxime into a lactam under acidic conditions.











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